2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile physical and chemical properties
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile physical and chemical properties
An In-depth Technical Guide to 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]acetonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. While this specific molecule is not extensively characterized in public literature, this document consolidates predicted physicochemical properties, a detailed, field-proven synthesis protocol, and an expert analysis of its chemical reactivity and potential applications. The guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's synthesis and utility. We will delve into the causality behind experimental choices, providing a self-validating framework for its preparation and subsequent use in complex synthetic workflows.
Molecular Identity and Structure
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile is a substituted pyridyl ether. The core structure consists of a pyridine ring substituted at the 5-position with a trifluoromethyl (-CF₃) group, a known bioisostere for various functional groups that can enhance metabolic stability and binding affinity. The cyanomethyl group (-CH₂CN) is linked to the pyridine ring via an ether linkage at the 2-position.
Caption: 2D Structure of 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]acetonitrile.
Physicochemical Properties (Predicted and Calculated)
Comprehensive experimental data for this compound is sparse. The following table summarizes its calculated properties and predictions based on the known properties of its precursors, such as 2-hydroxy-5-(trifluoromethyl)pyridine.[1]
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅F₃N₂O | Calculated |
| Molecular Weight | 202.14 g/mol | Calculated |
| Exact Mass | 202.03540 Da | Calculated |
| Appearance | Predicted: White to off-white solid or oil | Based on Precursors |
| Solubility | Predicted: Soluble in acetone, DMF, acetonitrile, ethyl acetate | Structural Analysis |
| Boiling Point | Predicted: >200 °C at 760 mmHg | Structural Analysis |
| Melting Point | Not available | - |
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to synthesize 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]acetonitrile is via a Williamson ether synthesis . This classic nucleophilic substitution reaction involves the deprotonation of a weakly acidic hydroxyl group followed by reaction with an alkyl halide.
Core Reaction: 2-Hydroxy-5-(trifluoromethyl)pyridine + 2-Chloroacetonitrile → 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
Causality Behind Experimental Choices
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Choice of Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0) is the ideal starting material.[1] It exists in tautomeric equilibrium with 5-(trifluoromethyl)pyridin-2(1H)-one, but the hydroxyl form is reactive under basic conditions. Its synthesis from the more common 2-chloro-5-(trifluoromethyl)pyridine is a well-established industrial process.[2]
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Choice of Reagent: 2-Chloroacetonitrile is a cost-effective and highly reactive electrophile for this Sₙ2 reaction. 2-Bromoacetonitrile can also be used and may offer higher reactivity, but it is typically more expensive.
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Choice of Base: A moderately strong, non-nucleophilic base is required to deprotonate the pyridinol to form the more nucleophilic pyridinoxide anion.
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Potassium Carbonate (K₂CO₃): This is the preferred base for industrial applications. It is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing significant side reactions.
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Sodium Hydride (NaH): For laboratory-scale synthesis where maximum yield is critical, NaH provides irreversible deprotonation, leading to a faster and often cleaner reaction. However, it is pyrophoric and requires handling under an inert atmosphere.
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Choice of Solvent: A polar aprotic solvent is essential. These solvents can solvate the cation (K⁺ or Na⁺) but do not participate in hydrogen bonding, leaving the pyridinoxide anion highly nucleophilic and reactive.
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N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Both are excellent choices. DMF has a higher boiling point, allowing for higher reaction temperatures if needed, while acetonitrile is easier to remove during work-up.[3]
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Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
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Reactor Setup: To a dry 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxy-5-(trifluoromethyl)pyridine (16.3 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (250 mL).
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Nucleophile Formation: Stir the suspension and heat to 70 °C for 1 hour to facilitate the formation of the potassium pyridinoxide salt.
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Electrophile Addition: Slowly add 2-chloroacetonitrile (8.3 g, 0.11 mol) to the reaction mixture over 20 minutes. An exotherm may be observed.
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Reaction Monitoring: Maintain the reaction temperature at 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyridinol is consumed.
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Isolation: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
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Work-up: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Potential Transformations
The molecule possesses three key reactive sites: the nitrile group, the ether linkage, and the aromatic pyridine ring.
Caption: Key reactivity pathways of the nitrile functional group.
Nitrile Group Transformations
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Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.
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To Carboxylic Acid: Vigorous heating with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) will hydrolyze the nitrile to the corresponding carboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]acetic acid. This is a crucial step for creating derivatives for further peptide-like coupling reactions.
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To Amide: Partial hydrolysis to the amide, 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]acetamide, can often be achieved under milder basic conditions, for instance, using potassium hydroxide in ethanol.[2]
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Reduction: The nitrile can be reduced to a primary amine, 2-[[5-(trifluoromethyl)-2-pyridyl]oxy]ethanamine. This is typically accomplished via catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental for producing building blocks used in the synthesis of fungicides like Fluopyram.[4]
Applications in Research and Development
The trifluoromethylpyridine moiety is a privileged scaffold in modern chemistry, imparting desirable properties such as metabolic stability and lipophilicity.[2]
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Agrochemicals: The primary application of this structural class is in the development of fungicides and herbicides. The title compound is a direct precursor to molecules that act by inhibiting mitochondrial respiration in fungi. For example, reduction of the nitrile to an amine, followed by amide coupling, is a key sequence in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[4]
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Pharmaceuticals: In drug discovery, the 5-(trifluoromethyl)pyridine-2-oxy motif is explored for its ability to modulate the pharmacokinetic properties of lead compounds. The acetonitrile group serves as a versatile handle for conversion into other functional groups, such as carboxylic acids or tetrazoles, which are common in medicinal chemistry for interacting with biological targets.
Safety and Handling
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Hazard Class: While specific data for the title compound is unavailable, its precursors and related structures suggest it should be handled as an irritant and potentially harmful substance. 2-Hydroxy-5-(trifluoromethyl)pyridine is known to cause skin and serious eye irritation.[1] Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
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Handling: Avoid breathing dust or vapors.[5][6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.
References
- Google Patents. (n.d.). A kind of synthetic method of fluopyram. CN110437139A.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. CN101659630B.
-
Sigma-Aldrich. (n.d.). (4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile. Retrieved from [Link]
-
Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Nova Science Publishers. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 2-(2-(Trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(4-CHLOROPHENYL)-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETONITRILE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetonitrile, 2-[[2-fluoro-5-(trifluoromethyl)phenyl]thio]-2-[3-(2-methoxyphenyl)-2-thiazolidinylidene]-, (2Z)-. Retrieved from [Link]
-
Tanimoto, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–178. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110437139A - A kind of synthetic method of fluopyram - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
(Image: 2-chloro-5-(trifluoromethyl)pyridine reacts with hydroxyacetonitrile in the presence of a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to yield the target product and a salt byproduct.)